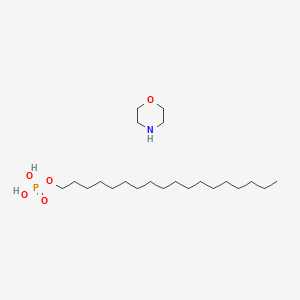

morpholine;octadecyl dihydrogen phosphate

CAS No.: 65151-79-3

Cat. No.: VC18861405

Molecular Formula: C22H48NO5P

Molecular Weight: 437.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65151-79-3 |

|---|---|

| Molecular Formula | C22H48NO5P |

| Molecular Weight | 437.6 g/mol |

| IUPAC Name | morpholine;octadecyl dihydrogen phosphate |

| Standard InChI | InChI=1S/C18H39O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-6-4-2-5-1/h2-18H2,1H3,(H2,19,20,21);5H,1-4H2 |

| Standard InChI Key | ILUZPJBIODEBLQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1 |

Introduction

Chemical Composition and Structural Features

Molecular Architecture

The compound consists of two primary components:

-

Morpholine: A six-membered heterocyclic amine with the formula , featuring both amine and ether functional groups. Its conjugate acid, morpholinium, forms stable salts like morpholinium chloride .

-

Octadecyl dihydrogen phosphate: An organophosphate ester () with a long hydrophobic alkyl chain (octadecyl) and a hydrophilic phosphate group .

The combination results in a bifunctional molecule capable of interacting with both polar and nonpolar phases, enhancing its surfactant properties.

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 437.6 g/mol | |

| Density | ~1.0 g/cm³ (estimated) | |

| Boiling Point | >465°C (decomposes) | |

| Solubility | Hydrophobic alkyl chain limits water solubility; soluble in organic solvents |

The octadecyl chain contributes to thermal stability, while the phosphate group enables ionic interactions .

Synthesis and Industrial Production

Morpholine Synthesis

Morpholine is industrially produced via:

-

Dehydration of diethanolamine with concentrated sulfuric acid.

-

Reaction of bis(2-chloroethyl)ether with ammonia, yielding morpholine and ammonium chloride .

-

Catalytic amination of diethylene glycol under high temperature and pressure .

Octadecyl Dihydrogen Phosphate Synthesis

Octadecyl dihydrogen phosphate is synthesized through:

-

Esterification of 2-octadecyloxy-1-ethanol with phosphorus oxychloride () in tetrahydrofuran (THF), followed by hydrolysis .

-

Alternative methods involve phosphoric acid reacting with stearyl alcohol under controlled conditions .

Combination Process

The exact method for coupling morpholine and octadecyl dihydrogen phosphate remains proprietary, but plausible routes include:

-

Salt formation: Protonation of morpholine’s amine group by the phosphate’s acidic hydrogens.

-

Esterification: Reaction of morpholine with the phosphate’s hydroxyl groups, though this is less likely due to steric hindrance.

Industrial and Scientific Applications

Surfactants and Emulsifiers

The compound’s amphiphilic nature enables it to reduce surface tension between immiscible liquids (e.g., oil-water systems). Applications include:

-

Synthetic fiber production: Enhances polymer processing by improving lubricity and reducing friction.

-

Petroleum industry: Stabilizes emulsions in drilling fluids and enhances oil recovery.

Pharmaceutical Research

Alkoxyalkyl phosphate derivatives, such as hexadecyloxypropyl-phosphate (HDP-P), have been explored for drug delivery:

-

Antiviral agents: HDP-P conjugates of cidofovir (CDV) show 4.6–40× greater activity against human cytomegalovirus (HCMV) and poxviruses compared to unmodified CDV .

-

Enhanced cellular uptake: The octadecyl chain facilitates membrane penetration, increasing intracellular concentrations of active metabolites .

Corrosion Inhibition

Morpholine’s volatility allows it to distribute evenly in steam systems, where it adjusts pH to prevent corrosion in power plants . When combined with octadecyl dihydrogen phosphate, the compound may offer dual functionality as a pH modulator and protective coating.

Stability and Reactivity

Thermal and Chemical Stability

-

Thermal decomposition: Occurs above 465°C, consistent with the octadecyl chain’s stability .

-

Hydrolysis resistance: The phosphate group’s ester linkage is less prone to hydrolysis than typical esters, enhancing longevity in aqueous systems.

Reactivity Profile

-

Acid-base reactions: The morpholine moiety can protonate in acidic conditions, forming water-soluble salts .

-

Nucleophilic substitution: The phosphate group may undergo reactions with electrophiles, though steric hindrance from the alkyl chain limits accessibility .

Future Research Directions

Drug Delivery Systems

Further exploration of alkoxyalkyl phosphate-drug conjugates could improve bioavailability for antiviral and anticancer therapies. For example, HDP-P-CDV’s efficacy against poxviruses warrants in vivo studies .

Green Chemistry Applications

Developing biodegradable variants by substituting the octadecyl chain with shorter or unsaturated alkyl groups could reduce environmental persistence .

Advanced Material Science

Investigating self-assembly properties for nanotechnology applications, such as drug-loaded micelles or coatings, is a promising avenue.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume